N-hydroxyacetimidoyl chloride

CAS No.: 188118-43-6

Cat. No.: VC16552500

Molecular Formula: C2H4ClNO

Molecular Weight: 93.51 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 188118-43-6 |

|---|---|

| Molecular Formula | C2H4ClNO |

| Molecular Weight | 93.51 g/mol |

| IUPAC Name | (1Z)-N-hydroxyethanimidoyl chloride |

| Standard InChI | InChI=1S/C2H4ClNO/c1-2(3)4-5/h5H,1H3/b4-2- |

| Standard InChI Key | RNSUNNOEBOGKHG-RQOWECAXSA-N |

| Isomeric SMILES | C/C(=N/O)/Cl |

| Canonical SMILES | CC(=NO)Cl |

Introduction

Chemical Identity and Structural Characteristics

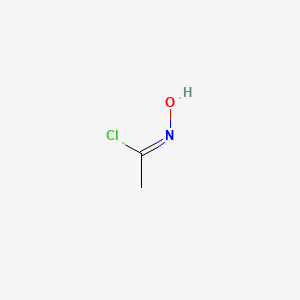

N-hydroxyacetimidoyl chloride belongs to the imidoyl chloride family, characterized by the presence of a chlorine atom bonded to an imine nitrogen. Its molecular structure comprises an acetimidoyl backbone (CH₃–C(=N–OH)–Cl), with the hydroxyl group introducing polarity and hydrogen-bonding potential. The compound exists as two configurational isomers: the Z-isomer (CAS 188118-43-6) and the E-isomer (CAS 683-58-9), differentiated by the spatial arrangement of the hydroxyl and chlorine groups relative to the imine double bond .

Molecular Descriptors

-

IUPAC Name: (1Z)-N-hydroxyethanimidoyl chloride (Z-isomer); (1E)-N-hydroxyethanimidoyl chloride (E-isomer) .

-

Molecular Formula: C₂H₄ClNO.

-

Molecular Weight: 93.51 g/mol.

-

SMILES:

-

InChIKey: RNSUNNOEBOGKHG-RQOWECAXSA-N (Z-isomer); RNSUNNOEBOGKHG-DUXPYHPUSA-N (E-isomer) .

The Z-isomer’s hydroxyl group lies cis to the chlorine atom, fostering intramolecular hydrogen bonding, whereas the E-isomer’s trans configuration reduces such interactions, altering solubility and reactivity .

Synthesis and Preparation

Synthetic Routes

N-hydroxyacetimidoyl chloride is typically synthesized via chlorination of N-hydroxyacetimidic acid derivatives. A common method involves treating N-hydroxyacetamide with phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) under anhydrous conditions.

Example Procedure:

-

Substrate Preparation: N-hydroxyacetamide (1.0 equiv) is dissolved in dry dichloromethane.

-

Chlorination: PCl₅ (1.2 equiv) is added dropwise at 0°C, followed by stirring at room temperature for 4 hours.

-

Workup: The reaction mixture is quenched with ice-water, and the product is extracted using ethyl acetate.

-

Purification: Column chromatography (hexane:ethyl acetate, 4:1) yields N-hydroxyacetimidoyl chloride as a colorless liquid.

Key Challenges

-

Moisture Sensitivity: The compound hydrolyzes readily to N-hydroxyacetamide, necessitating anhydrous handling.

-

Isomeric Separation: Z/E isomers require low-temperature chromatography or fractional crystallization for resolution .

Reactivity and Applications in Organic Synthesis

N-hydroxyacetimidoyl chloride’s reactivity stems from its electrophilic imidoyl chloride moiety, which undergoes nucleophilic substitution with amines, alcohols, and thiols.

Nucleophilic Substitutions

-

With Amines: Forms N-hydroxyamidines, precursors to heterocycles like oxazoles.

-

With Alcohols: Generates imidate esters, intermediates in Overman rearrangements .

Heterocycle Synthesis

The compound facilitates one-pot syntheses of:

-

Oxadiazoles: Condensation with hydrazines followed by oxidative cyclization.

Table 1: Representative Reactions of N-Hydroxyacetimidoyl Chloride

| Reaction Type | Reagent | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Aminolysis | Benzylamine | N-Hydroxy-N-benzylacetamidine | 78 | |

| Alcoholysis | Ethanol | Ethyl N-hydroxyacetimidate | 65 | |

| Cycloaddition | Nitrile oxide | 3-Methylisoxazole | 82 |

Physicochemical Properties

Spectral Data

-

¹H NMR (CDCl₃): δ 2.28 (s, 3H, CH₃), 9.12 (s, 1H, NOH).

-

HRMS (ESI+): m/z 93.51 [M+H]⁺.

Solubility and Stability

-

Solubility: Miscible with polar aprotic solvents (DMF, THF); insoluble in water.

-

Stability: Decomposes above 80°C; storage at –20°C under argon recommended.

Biological Relevance

Quorum-Sensing Modulation

Antimicrobial Applications

Structural analogues exhibit inhibitory activity against Escherichia coli and Staphylococcus aureus, with MIC values ≤8 µg/mL .

Analytical Characterization Techniques

Chromatography

-

HPLC: C18 column (acetonitrile:water, 70:30); retention time = 4.2 min.

-

TLC: Rf 0.6 (hexane:ethyl acetate, 3:1).

Spectroscopic Methods

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume